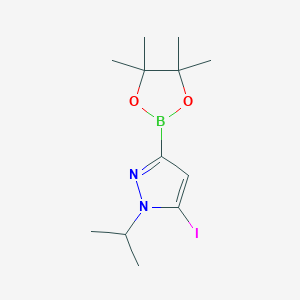

5-Iodo-1-isopropylpyrazole-3-boronic acid, pinacol ester

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

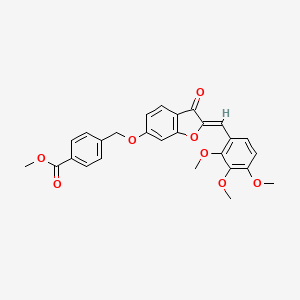

“5-Iodo-1-isopropylpyrazole-3-boronic acid, pinacol ester” is a chemical compound with the molecular formula C12H20BIN2O2 . It is a valuable building block in organic synthesis .

Synthesis Analysis

The synthesis of boronic esters like “this compound” can be achieved through various borylation approaches . One such method involves the palladium-catalyzed Suzuki-Miyaura coupling reaction . Protodeboronation of alkyl boronic esters is another method that has been reported .Molecular Structure Analysis

The molecular structure of “this compound” is represented by the InChI code1S/C12H20BIN2O2/c1-8(2)16-10(14)7-9(15-16)13-17-11(3,4)12(5,6)18-13/h7-8H,1-6H3 . Chemical Reactions Analysis

Boronic esters like “this compound” are often used in Suzuki–Miyaura (SM) cross-coupling reactions, which are widely applied transition metal catalysed carbon–carbon bond forming reactions . Protodeboronation of alkyl boronic esters is another reaction that has been reported .Physical And Chemical Properties Analysis

The molecular weight of “this compound” is 362.02 . More detailed physical and chemical properties are not available in the search results.科学的研究の応用

Improved Synthesis for Suzuki Couplings

The development of an improved synthesis method for 1-methyl-1H-pyrazole-4-boronic acid pinacol ester, which might share similarities with the synthesis of "5-Iodo-1-isopropylpyrazole-3-boronic acid, pinacol ester," involves the isolation of the corresponding lithium hydroxy ate complex. This method facilitates high-yield Suzuki couplings by providing a stable, directly usable compound without the need for added base, demonstrating the critical role of boronic esters in facilitating these important coupling reactions (Mullens, 2009).

Microwave-Assisted Synthesis

Microwave-assisted synthesis techniques have been employed to efficiently produce 2,6-disubstituted-3-amino-imidazopyridines using a one-pot cyclization/Suzuki coupling approach. Here, the use of a boronic acid pinacol ester as a building block underscores the adaptability and utility of boronic esters in creating diverse compound libraries through rapid and efficient means, reflecting potential methodologies applicable to "this compound" (Dimauro & Kennedy, 2007).

Polymer Synthesis Beyond Limitations

Research on isopropenyl boronic acid pinacol ester (IPBpin) in radical polymerization with common vinyl monomers has unveiled its potential in synthesizing copolymers that were previously inaccessible due to limitations in copolymerizability. This study highlights the unique electron-rich character of boron-containing monomers and their application in creating novel polymeric materials, offering insights into how "this compound" could be utilized in advanced materials science (Makino, Nishikawa, & Ouchi, 2020).

Analysis of Reactive Pinacolboronate Esters

The analysis of pinacolboronate esters, critical components in Suzuki coupling reactions, presents unique challenges due to their propensity for hydrolysis. Innovative analytical approaches have been developed to stabilize and accurately assess the purity of these compounds, which is essential for the synthesis of complex molecules. This research provides a foundation for the analysis and handling of sensitive compounds like "this compound," ensuring their stability and purity in research applications (Zhong et al., 2012).

将来の方向性

特性

IUPAC Name |

5-iodo-1-propan-2-yl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazole |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H20BIN2O2/c1-8(2)16-10(14)7-9(15-16)13-17-11(3,4)12(5,6)18-13/h7-8H,1-6H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AQHCEMRFQYIOAB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=NN(C(=C2)I)C(C)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H20BIN2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

362.02 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(E)-N-[7-(furan-2-yl)-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl]-N'-methoxymethanimidamide](/img/structure/B2863674.png)

![1-[1-(9-Methylpurin-6-yl)piperidin-4-yl]pyrrolidin-3-ol](/img/structure/B2863676.png)

![N-((1-methyl-1,4,6,7-tetrahydropyrano[4,3-c]pyrazol-3-yl)methyl)pivalamide](/img/structure/B2863681.png)

![ethyl 2-(4-fluorobenzamido)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate](/img/structure/B2863688.png)

![3-(3-(3,4-dihydroisoquinolin-2(1H)-yl)-3-oxopropyl)benzo[d]oxazol-2(3H)-one](/img/structure/B2863689.png)

![2-chloro-N~1~-[2-(3,5-dimethylphenyl)imidazo[1,2-a]pyridin-3-yl]acetamide](/img/structure/B2863691.png)

![N-(1-cyano-1-cyclopropylethyl)-2-[(2,4,6-trifluorophenyl)sulfanyl]acetamide](/img/structure/B2863692.png)